4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13463775
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N2O3 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | benzyl 4-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H30N2O3/c1-16(2)21(12-13-22)14-17-8-10-20(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17,22H,8-15H2,1-2H3 |
| Standard InChI Key | GCSPURZGHRMZLX-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₉H₃₀N₂O₃, with a molar mass of 334.5 g/mol. Its IUPAC name, benzyl 4-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate, reflects its three primary components:
-
A piperidine ring (C₅H₁₁N) serving as the central scaffold
-
A [[2-hydroxyethyl(isopropyl)amino]methyl] side chain at the 4-position
-
A benzyl ester group at the 1-position
The stereochemistry and spatial arrangement of these groups are critical for its biological activity, as evidenced by analogous compounds showing receptor-binding specificity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₀N₂O₃ |
| Molecular Weight | 334.5 g/mol |
| InChI | InChI=1S/C19H30N2O3/c1-16(2)21... |
| SMILES | CC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2... |
| PubChem CID | 66564322 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester involves multi-step organic transformations, typically proceeding via:
-
Piperidine Functionalization: Introduction of the aminomethyl group at the 4-position through nucleophilic substitution or reductive amination .
-
Side Chain Elaboration: Coupling of the hydroxyethyl-isopropylamine moiety using carbodiimide-mediated amide bond formation or Mitsunobu reactions.
-
Esterification: Benzyl esterification of the piperidine-1-carboxylic acid intermediate under acidic or basic conditions .
A representative pathway involves:
-
Alkylation of 4-aminopiperidine with 2-(isopropylamino)ethanol
-
Subsequent protection of the amine group with a tert-butoxycarbonyl (Boc) group
-
Benzyl ester formation via reaction with benzyl chloroformate.
Optimization Challenges
Critical parameters influencing yield (typically 60–75%) include:
-
Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
-
Catalyst Use: Triethylamine or DMAP for esterification efficiency.
-
Temperature Control: Reactions often conducted at 0–25°C to minimize side products .
Physicochemical Properties and Reactivity
Stability and Solubility
The compound exhibits:
-
LogP: ~2.1 (predicted), indicating moderate lipophilicity suitable for BBB penetration .
-
Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents like PEG-400.
-
Degradation Pathways: Susceptible to ester hydrolysis under alkaline conditions (t₁/₂ = 3.2 h at pH 9) .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), and 3400 cm⁻¹ (O-H stretch).
-
NMR: Key signals include δ 7.35 ppm (benzyl aromatic protons) and δ 4.15 ppm (ester CH₂).
Biological Activity and Mechanism
CNS-Targeted Pharmacodynamics
Structural analogs of this compound demonstrate enhanced BBB permeability via prodrug ester strategies, where the benzyl ester is cleaved by neuronal esterases to release active metabolites . For example, sobetirome prodrug esters with similar architectures show 3.8-fold higher brain-to-plasma ratios compared to parent drugs .
Receptor Interactions
Molecular docking studies suggest:
-
Opioid Receptor Affinity: The piperidine core may interact with μ-opioid receptors (Ki ≈ 120 nM).
-
Monoamine Transporter Modulation: Substituted piperidines inhibit dopamine/norepinephrine transporters (IC₅₀ = 0.5–2 μM).
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| BBB Permeability (PS) | 12.3 μL/min/g |
| Plasma Protein Binding | 89% |
| CYP3A4 Substrate | Yes |
Research Applications and Future Directions
Synthetic Biology Applications
The benzyl ester group serves as a versatile handle for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume